molecular formula C21H23N3O8 B1662243 2-(1-Piperazinyl)quinoline dimaleate CAS No. 150323-78-7

2-(1-Piperazinyl)quinoline dimaleate

Cat. No. B1662243
M. Wt: 445.4 g/mol
InChI Key: VAOSOCRJSSWBEQ-SPIKMXEPSA-N
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Description

“2-(1-Piperazinyl)quinoline dimaleate” is a selective 5-HT3 receptor agonist . It is also known as Quipazine dimaleate . The compound has a molecular formula of C21H23N3O8 and a molecular weight of 445.4 g/mol.


Synthesis Analysis

The synthesis of piperazine derivatives has been reported in the literature . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt . Quinoline, an essential heterocyclic compound, has versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of quinoline, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

The molecular structure of “2-(1-Piperazinyl)quinoline dimaleate” consists of a quinoline core with a piperazine substitution . The molecular formula is C13H15N3 , and the InChI string is InChI=1S/C13H15N3/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16/h1-6,14H,7-10H2 .


Chemical Reactions Analysis

Quinoline, the core structure of “2-(1-Piperazinyl)quinoline dimaleate”, has been used in the synthesis of many biologically active compounds . The conjugation of quinolines with other functional groups has been a promising approach to the identification of potential therapeutic agents .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C21H23N3O8 and a molecular weight of 445.4 g/mol. The compound is soluble to 100 mM in water .

Scientific Research Applications

1. Pharmacological Properties and Anti-Ulcer Activity

2-(1-Piperazinyl)quinoline derivatives, including dimaleate forms, have been studied for their pharmacological properties and potential as anti-ulcer agents. One such compound, AD-2646, exhibits inhibitory effects on gastric acid secretion similar to those of tricyclic antidepressants (Kimura, Yano, & Watanabe, 1989). Another study details the synthesis of these compounds and their effectiveness in preventing stress-induced and ethanol-induced gastric ulcers, proposing their classification based on specific anti-ulcer activity (Hino, Kawashima, Oka, Nagai, Uno, & Matsumoto, 1989).

2. Impact on Serotonin and Dopamine Uptake

Quipazine, a form of 2-(1-piperazinyl)quinoline, has been shown to inhibit the uptake of dopamine and serotonin in rat striatal tissue, suggesting its potential as an anti-parkinsonian agent (Medon, Leeling, & Phillips, 1973).

3. Effects on Prolactin Levels

Research indicates that quipazine can significantly increase plasma prolactin levels in rats, an effect that is influenced by its serotonin agonist properties (Meltzer, Fang, Paul, & Kaluskar, 1976).

4. Pharmacological Action on Smooth Muscle

2-(1-Piperazinyl)quinoline demonstrates potent action on various smooth muscle preparations, particularly on uterine smooth muscle, indicating its potential use in medical applications related to muscle contraction (Hong & Pardo, 1966).

5. Synthesis and Antic

ancer ActivityNew derivatives of 2-(1-piperazinyl)quinoline have been synthesized and evaluated for their potential anticancer activity. Studies show that these compounds exhibit significant cell growth inhibition in cancer cell cultures, highlighting their potential as therapeutic agents for cancer treatment (Kubica, Taciak, Czajkowska, Sztokfisz-Ignasiak, Wyrębiak, Podsadni, Młynarczuk-Biały, Malejczyk, & Mazurek, 2018).

6. Potential in Treating Neurological Disorders

Research suggests that quipazine, a variant of 2-(1-piperazinyl)quinoline, alters brain 5-hydroxyindole metabolism. This indicates its potential application in treating neurological disorders, given its influence on serotonin metabolism in the brain (Fuller, Snoddy, Perry, Roush, Molloy, Bymaster, & Wong, 1976).

7. Synthesis and Structural Analysis

Advancements in the synthesis and structural characterization of 2-(1-piperazinyl)quinoline derivatives have been made, contributing to a better understanding of their properties and potential applications in scientific research (Jensen & Pedersen, 1987).

Safety And Hazards

The compound is toxic if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

Quinoline, the core structure of “2-(1-Piperazinyl)quinoline dimaleate”, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs may pave the way for novel drug development .

properties

IUPAC Name

(Z)-but-2-enedioic acid;2-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.2C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;2*5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOSOCRJSSWBEQ-SPIKMXEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1NCCN(C1)C2=NC3=CC=CC=C3C=C2.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017665
Record name 2-(1-Piperazinyl)quinoline Dimaleate; 2-(1-Piperazinyl)quinoline (Z)-2-Butenedioate (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Piperazinyl)quinoline dimaleate

CAS RN

150323-78-7
Record name 2-(1-Piperazinyl)quinoline Dimaleate; 2-(1-Piperazinyl)quinoline (Z)-2-Butenedioate (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Wolf, A Jackson, T Price, A Trevino… - Brain research, 1998 - Elsevier
Regularly cycling, proestrous female rats received infusions of 200 ng of the serotonin (5-HT) 1A receptor agonist, (±) 8-hydroxy 2-(di-n-propylamino) tetralin-HBr (8-OH-DPAT), or 200 …
Number of citations: 17 www.sciencedirect.com
A Wolf, M Caldarola-Pastuszka, L Uphouse - Brain Research, 1998 - Elsevier
Ovariectomized rats were hormonally primed with 0.5 μg estradiol benzoate and 500 μg progesterone to produce two groups of rats differing in their lordosis behavior. Females with a …
Number of citations: 61 www.sciencedirect.com
A Wolf - 1998 - search.proquest.com
The effects of hypothalamic infusion of serotonin (5-HT) 2A/2C receptor compounds on lordosis behavior were examined in ovariectomized, hormone-primed (0.5$\mu $ g estradiol …
Number of citations: 2 search.proquest.com
RV Ung, ES Landry, P Rouleau… - European Journal of …, 2008 - Wiley Online Library
A role of serotonin receptors (5‐HTRs) in spinal rhythmogenesis has been proposed several years ago based mainly upon data showing that bath‐applied 5‐HT could elicit locomotor‐…
Number of citations: 78 onlinelibrary.wiley.com
KA Berg, J Dunlop, T Sanchez, M Silva… - Journal of Pharmacology …, 2008 - ASPET
The post-transcriptional process of mRNA editing changes up to three amino acids in the second intracellular domain (i2) of the serotonin 2C (5-HT 2C ) receptor and alters some …
Number of citations: 63 jpet.aspetjournals.org
D Kurzwelly, M Barann, A Kostanian… - Pharmacogenetics …, 2004 - journals.lww.com
The 5-HT 3A receptor, a ligand-gated ion channel, is involved in pain pathways, nausea and emesis, and irritable bowel syndrome, and may play a role in the pathogenesis of …
Number of citations: 21 journals.lww.com

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